(3S,4R)-1-benzyl-3-methylpiperidin-4-amine
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Overview
Description
(3S,4R)-1-benzyl-3-methylpiperidin-4-amine is a chiral compound with significant potential in various fields of scientific research. This compound features a piperidine ring, a common structural motif in many biologically active molecules, making it an interesting subject for study in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-benzyl-3-methylpiperidin-4-amine typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reductive amination of a suitable ketone with a chiral amine, followed by benzylation. The reaction conditions often include the use of hydrogen gas and a palladium catalyst for the hydrogenation step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial production.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-1-benzyl-3-methylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3S,4R)-1-benzyl-3-methylpiperidin-4-amine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for studying stereochemistry and chiral catalysis.
Biology
In biological research, this compound can be used to study the effects of chiral amines on biological systems. It may serve as a model compound for investigating the interactions between chiral molecules and biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may be used as a lead compound for the development of new drugs, particularly those targeting the central nervous system.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in various chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (3S,4R)-1-benzyl-3-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into binding sites with high specificity, influencing biological pathways and exerting its effects. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-3-hydroxypiperidine-4-carboxylic acid: Another chiral piperidine derivative with different functional groups.
Pyrrolidine derivatives: Compounds with a similar nitrogen-containing ring structure but different substituents.
Uniqueness
(3S,4R)-1-benzyl-3-methylpiperidin-4-amine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its benzyl and methyl groups, along with the chiral piperidine ring, make it a versatile compound for various applications.
Properties
IUPAC Name |
(3S,4R)-1-benzyl-3-methylpiperidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11-9-15(8-7-13(11)14)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,14H2,1H3/t11-,13+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTFEKWKCLDVNN-WCQYABFASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1N)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CC[C@H]1N)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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